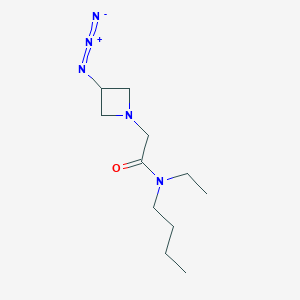
2-(3-Azidoazetidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one
Overview
Description
2-(3-Azidoazetidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one, also known as AzA, is a synthetic molecule with a wide range of applications in scientific research. AzA has been used in a variety of studies, ranging from biochemistry to physiology, and is a useful tool for researchers due to its versatility.
Scientific Research Applications
Organic Synthesis and Chemical Reactions
- The synthesis of various derivatives and cyclized products of related compounds has been explored. For instance, 5,5′-(ethane-1,2-diyl)bis derivatives have been synthesized and evaluated as potential inhibitors of 15-lipoxygenase, highlighting the compound's role in creating new molecular structures with potential pharmacological applications (Asghari et al., 2016).
- Investigations into reactions of related azetidine compounds with thiols have also been conducted, demonstrating the chemical versatility of these compounds (Corbett & Stoodley, 1975).
Pharmacology and Drug Development
- Research has been conducted on analogs and derivatives for their potential as drugs. For example, asymmetric synthesis of L-694,458, a human leukocyte elastase inhibitor, has been achieved using key intermediates related to the compound of interest (Cvetovich et al., 1996).
- In the field of antiviral research, azaindole derivatives derived from related compounds have been prepared and characterized as inhibitors of HIV-1 attachment, underscoring their potential in the development of antiviral therapies (Wang et al., 2009).
Enzymatic Inhibition
- Some studies have focused on synthesizing novel compounds for enzymatic inhibition. For instance, compounds related to 2-(3-Azidoazetidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one have been synthesized and assessed for their inhibitory effects on enzymes like lipoxygenase and β-lactamase, indicating their potential applications in medical research and drug design (Merugu et al., 2010).
properties
IUPAC Name |
2-(3-azidoazetidin-1-yl)-1-(2-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O/c1-9-4-2-3-5-16(9)11(17)8-15-6-10(7-15)13-14-12/h9-10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMLYMALYKOUCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CN2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Azidoazetidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















